molecular formula C21H17ClN2O4S B2981184 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922089-22-3

1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2981184
CAS No.: 922089-22-3
M. Wt: 428.89
InChI Key: VVAGJRMKDCSSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a methanesulfonamide group substituted with a 2-chlorophenyl moiety at the sulfonyl position and a methyl group at the 8-position of the oxazepine ring.

Key structural attributes include:

  • Methanesulfonamide group: Enhances solubility and bioavailability via polar interactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-6-8-20-18(10-13)23-21(25)16-11-15(7-9-19(16)28-20)24-29(26,27)12-14-4-2-3-5-17(14)22/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAGJRMKDCSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique dibenzo[b,f][1,4]oxazepin structure combined with a methanesulfonamide moiety suggests diverse biological activities. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O5SC_{23}H_{22}ClN_3O_5S with a molecular weight of approximately 447.8 g/mol. The significant features of its structure include:

  • Dibenzo[b,f][1,4]oxazepin Framework : This core structure is known for its versatility in drug design.
  • Chlorophenyl Group : This substituent may enhance lipophilicity and biological interaction.
  • Methanesulfonamide Group : Associated with various pharmacological activities including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepin have shown efficacy against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Mycobacteria : Active against Mycobacterium tuberculosis and M. smegmatis .

In vitro studies demonstrated that the compound displayed comparable activity to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been highlighted in several studies. Compounds with similar structures have shown effectiveness in reducing inflammation in animal models:

  • Carrageenan-induced paw edema : Demonstrated significant anti-inflammatory activity comparable to diclofenac sodium .
  • Xylene-induced ear swelling : Exhibited marked reduction in swelling, indicating its utility in inflammatory conditions .

The biological activity of 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide may involve several mechanisms:

  • Enzyme Inhibition : The methanesulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Binding Interactions : Molecular docking studies suggest that the compound interacts effectively with target proteins, enhancing its pharmacological profile .

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

  • Antibacterial Screening : A study evaluated the antibacterial efficacy against multiple strains, showing strong activity against Bacillus subtilis and moderate activity against other strains .
  • Cytotoxicity Assessments : The compound's cytotoxic effects were tested on cancer cell lines, revealing selective toxicity that could be harnessed for cancer therapy .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against MRSA and mycobacteria
Anti-inflammatoryComparable to diclofenac in reducing edema
Enzyme InhibitionInhibits AChE and urease
CytotoxicitySelective toxicity towards cancer cells

Comparison with Similar Compounds

Key Observations :

  • Chlorine position: The target’s ortho-chlorophenyl group (vs.
  • Methyl substitution : Methyl groups at the oxazepine 8-position (target and ) enhance lipophilicity compared to chloro-substituted analogs (e.g., ), which could improve blood-brain barrier penetration.
  • Trimethylbenzenesulfonamide (): The bulky 2,4,6-trimethyl group increases logP (5.39 vs. ~4–5 for other analogs), suggesting reduced aqueous solubility but enhanced membrane permeability.

Physicochemical Properties

Property Target (Inferred) Compound Compound Compound
Molecular Weight ~440 g/mol ~406 g/mol (calc.) 436.53 g/mol 442.9 g/mol
logP ~4.5–5.0 ~3.8 (para-F lowers logP) 5.39 ~4.8 (para-Cl vs. ortho-Cl)
Hydrogen Bond Donors 1 1 1 1
Polar Surface Area ~60–70 Ų ~70 Ų 63.25 Ų ~65 Ų

Implications :

  • The target’s ortho-chlorophenyl group may marginally increase logP compared to para-substituted analogs (), favoring lipid bilayer interactions.

Pharmacological Considerations

  • ’s 4-fluorobenzenesulfonamide : Fluorine’s electronegativity may enhance hydrogen-bond acceptor strength, improving receptor affinity compared to chloro analogs.
  • ’s trimethylbenzenesulfonamide : Increased lipophilicity (logP 5.39) may enhance CNS penetration but reduce solubility, necessitating formulation adjustments.
  • ’s para-chlorophenyl group : Para-substitution may favor π-π stacking with aromatic residues in target proteins, whereas the target’s ortho-substitution could induce conformational strain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling sulfonamide groups to the dibenzooxazepine core. For example, intermediates like 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine can be prepared using Buchwald-Hartwig amination or nucleophilic substitution, followed by sulfonylation with 1-(2-chlorophenyl)methanesulfonyl chloride. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How should researchers design experiments to characterize the compound’s crystallographic structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals can be grown via slow evaporation of a saturated DCM/hexane solution. Data collection at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) is recommended. Refinement via SHELXL (using Olex2 or similar software) allows precise determination of bond lengths, angles, and torsion angles. Validate the model using R-factors (R1R_1, wR2wR_2) and check for disorder using the SQUEEZE tool in PLATON .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or luminescence-based readouts. For cellular activity, use viability assays (MTT or CellTiter-Glo®) in disease-relevant cell lines. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50_{50} determination). Ensure replicates (n ≥ 3) and statistical analysis (Student’s t-test, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay formats?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate. Analyze compound stability under assay conditions via LC-MS. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict physicochemical properties (logP, solubility) that may affect activity .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against homology models or crystallographic structures of target proteins. Use free-energy perturbation (FEP+) or MM-GBSA to estimate binding energies. Generate derivative libraries via virtual screening (e.g., replacing the 2-chlorophenyl group with bioisosteres) and prioritize synthesis based on docking scores and synthetic feasibility .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties while retaining activity?

  • Methodological Answer : Modify the sulfonamide moiety to improve solubility (e.g., introduce polar groups like morpholine) without disrupting key hydrogen bonds. Assess metabolic stability in liver microsomes and permeability via Caco-2 assays. Use pro-drug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability. Validate PK in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

  • Methodological Answer : Employ HPLC-UV/MS with a C18 column (e.g., Purospher® STAR) and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and MS fragmentation patterns against reference standards. Quantify impurities via external calibration curves. For chiral impurities, use chiral columns (e.g., Chiralpak AD-H) and polarimetric detection .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Align hypotheses with established theories (e.g., ligand efficiency metrics for drug design or frontier molecular orbital theory for reactivity predictions). For mechanistic studies, use density functional theory (DFT) to model reaction pathways or binding interactions. Validate theoretical predictions with experimental data (e.g., kinetic isotope effects for reaction mechanisms) .

Q. What statistical approaches are appropriate for analyzing contradictory data in SAR studies?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to identify outliers or confounding variables. Use Bayesian statistics to model uncertainty in IC50_{50} values. For high-throughput data, apply false discovery rate (FDR) corrections. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.